molecular formula C16H34O B146857 Dioctyl ether CAS No. 629-82-3

Dioctyl ether

Cat. No.: B146857
CAS No.: 629-82-3
M. Wt: 242.44 g/mol
InChI Key: NKJOXAZJBOMXID-UHFFFAOYSA-N
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Description

Dioctyl ether, also known as 1,1’-oxybisoctane, is an organic compound with the chemical formula C16H34O. It is a colorless, odorless, and oily liquid that is slightly soluble in water. This compound is primarily used as a solvent and an intermediate in organic synthesis. It is known for its high boiling point and low polarity, making it suitable for various industrial applications.

Scientific Research Applications

Dioctyl ether has several scientific research applications, including:

Mechanism of Action

Dioctyl ether is classified as an emollient stool softener, belonging to the class of surfactant laxatives . It functions by reducing the surface tension of the oil and water interface of the stool, thereby facilitating the passage of water and lipids into the stool mass . This action helps to soften the stool and make it easier to pass .

Future Directions

The synthesis of Dioctyl ether from biomass-derived platform chemicals opens a general strategy for the synthesis of medium-chain-length alcohols from carbohydrate feedstock . This could potentially lead to more sustainable and environmentally friendly methods of producing this compound and similar compounds in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl ether can be synthesized through the catalytic dehydration of octanol-1. One common method involves using a copper (II) acetylacetonate and carbon tetrabromide catalyst system at a temperature of 195-200°C for 8-12 hours. The molar ratio of copper (II) acetylacetonate to carbon tetrabromide to octanol-1 is 1:5:100 . Another method involves heating octanol-1 in the presence of a fluorinated ion exchange resin, such as Nafion-N, at 145-150°C in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydration of octanol-1 using various catalysts and reaction conditions to achieve high yields. The process may include steps such as filtration, washing with diethyl ether, and drying over magnesium sulfate to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dioctyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctyl ether is unique due to its high boiling point, low polarity, and excellent solvent properties. These characteristics make it suitable for applications requiring high-temperature stability and low reactivity. Its ability to form stable addition complexes with strong acids and Lewis acids further distinguishes it from other ethers .

Properties

IUPAC Name

1-octoxyoctane
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InChI

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

NKJOXAZJBOMXID-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOCCCCCCCC
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Molecular Formula

C16H34O
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DSSTOX Substance ID

DTXSID20862324
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Molecular Weight

242.44 g/mol
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Physical Description

Di-n-octyl ether is a liquid. (NTP, 1992), Liquid, Liquid; [CAMEO] Clear colorless liquid; [MSDSonline]
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Boiling Point

572 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 212 °F (NTP, 1992)
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Density

0.82 (NTP, 1992) - Less dense than water; will float
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Vapor Density

8.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

629-82-3
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Synthesis routes and methods I

Procedure details

Control Reaction using NAFION 117: From the combination of 0.5 mL 1-octanol (3.17 mmol) and 0.314 g NAFION 117 (0.28 meq (0.89 meq/g)) in 3.0 mL toluene (1.1 M) as solvent was obtained 12.4 mg n-octyl ether (3% isolated yield) upon purification of the crude product (GC ratio of 90:10 (octanol:octyl ether)) by bulb-to-bulb distillation (bp 130° C./3 mm Hg (air bath temp)).
[Compound]
Name
NAFION
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The use of quaternary salt catalysts in the production of symmetrical ethers is also known. A. W. Herriott and D. Picker (Tet. Lett. 44, p. 4,521 (1972)) teach that the reaction of 1-bromooctane with 2N sodium hydroxide in the presence of a quaternary ammonium salt catalyst produces di-n-octyl ether in 75% yield. R. D. Gordon (U.S. Pat. No. 3,824,295) also teaches that the reaction of an alkyl halide, sulfate or sulfonate with aqueous caustic in the presence of a quaternary salt catalyst produces a symmetrical ether.
[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
quaternary ammonium salt
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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